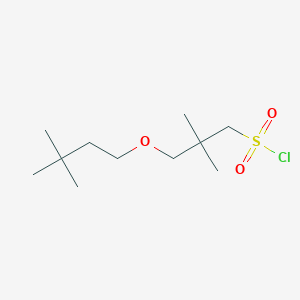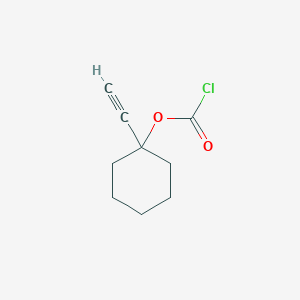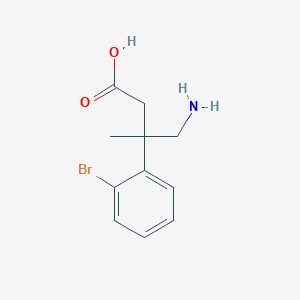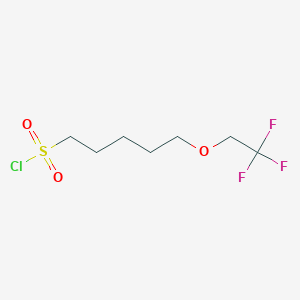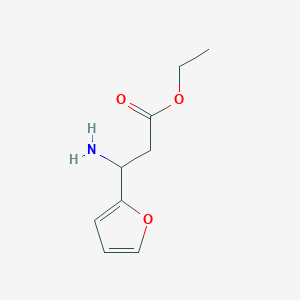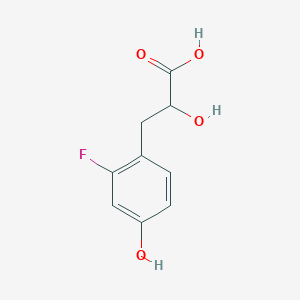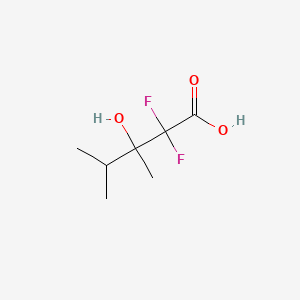
1-(3-Chloro-4-(difluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one is an organic compound with the molecular formula C10H10ClF2O2 This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a propan-2-one moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one typically involves the reaction of 3-chloro-4-(difluoromethoxy)benzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by dehydration to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-ol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-ol: A reduced form of the compound with an alcohol group instead of a ketone.
3-chloro-4-(difluoromethoxy)benzaldehyde: A precursor in the synthesis of the compound.
1-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-one: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one is unique due to the presence of both chloro and difluoromethoxy groups, which impart distinct chemical properties and reactivity. These functional groups influence the compound’s behavior in various chemical reactions and its interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H9ClF2O2 |
|---|---|
Peso molecular |
234.62 g/mol |
Nombre IUPAC |
1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2/c1-6(14)4-7-2-3-9(8(11)5-7)15-10(12)13/h2-3,5,10H,4H2,1H3 |
Clave InChI |
HAXADIVZRBZUQS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=C(C=C1)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


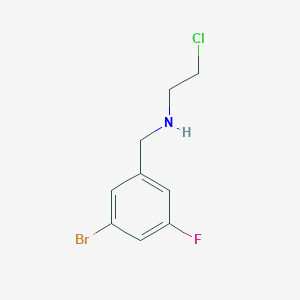
![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)


